molecular formula C21H30O6 B1615978 (1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one CAS No. 81705-06-8

(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one

Cat. No. B1615978
CAS RN: 81705-06-8
M. Wt: 378.5 g/mol
InChI Key: TZHBCIMMSKGBFX-QJUCYEIZSA-N
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Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Borrell et al. (1998) explored the synthesis of 4-amino-7-oxo-substituted analogues, closely related to the compound , for potential antifolate properties. However, these analogues demonstrated no significant activity against leukemia cells, indicating a lack of therapeutic potential in this direction (Borrell et al., 1998).

Structural Analysis and Characterization

The work by Lu et al. (2007) involved the structural analysis of a compound similar to the queried chemical, extracted from Daphniphyllum macropodum. Their study highlights the complex polycyclic skeleton of such compounds and their potential for diverse applications in scientific research (Lu et al., 2007).

Antiviral Applications

Zhao et al. (1997) researched the structure and inhibitory potency of HIV-1 integrase inhibitors, incorporating structural features similar to the compound . These studies are crucial for understanding the potential antiviral applications of such complex molecules (Zhao et al., 1997).

Antioxidant and Anti-Inflammatory Potential

Chakraborty & Raola (2018) identified oxygenated heterocyclic metabolites with notable antioxidant and anti-inflammatory activities. These findings suggest the potential of structurally similar compounds in therapeutic applications (Chakraborty & Raola, 2018).

Anticancer Drug Synthesis

Shen et al. (1993) demonstrated the synthesis of dl-camptothecin, an anticancer drug, from a compound structurally related to the queried chemical. This synthesis route underscores the potential role of such complex molecules in drug development (Shen et al., 1993).

properties

IUPAC Name

(1S,2S,5R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHBCIMMSKGBFX-QJUCYEIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4(C(OC5)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002137
Record name 11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one

CAS RN

81705-06-8
Record name 18-Hydroxycortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081705068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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